molecular formula C11H17N3O2 B8543895 1,3-Dimethyl-5-(1,4-oxazepan-4-yl)-1h-pyrazole-4-carbaldehyde

1,3-Dimethyl-5-(1,4-oxazepan-4-yl)-1h-pyrazole-4-carbaldehyde

Cat. No. B8543895
M. Wt: 223.27 g/mol
InChI Key: NKULVNQEXKDDJR-UHFFFAOYSA-N
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Patent
US07151105B2

Procedure details

Homomorpholine hydrochloride (28.2 g, 200 mol) was added to a mixture of 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde (21.68 g, 0.1368 mol, Example B(45), Step 2), HMPA (30 mL), water (50 mL), and potassium carbonate (59 g, 0.6 mol) at constant stirring and room temperature. The reaction mixture was heated at 80° C. for 50 h, diluted with water, and extracted with ethyl acetate (3×100 mL). The organic extracts were washed with water to weakly alkaline pH and dried with sodium sulfate. The product was purified chromatographically using hexane/ethyl acetate mixture as eluent to afford the title product (18.7 g, 61%). Satisfactory C,H,N-analysis was obtained.
Quantity
28.2 g
Type
reactant
Reaction Step One
Quantity
21.68 g
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
reactant
Reaction Step Three
Quantity
59 g
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Quantity
50 mL
Type
solvent
Reaction Step Six
Yield
61%

Identifiers

REACTION_CXSMILES
[CH2:1]1[CH2:7][O:6][CH2:5][CH2:4][NH:3][CH2:2]1.Cl.Cl[C:10]1[N:14]([CH3:15])[N:13]=[C:12]([CH3:16])[C:11]=1[CH:17]=[O:18].CN(P(N(C)C)(N(C)C)=O)C.C(=O)([O-])[O-].[K+].[K+]>O>[CH3:15][N:14]1[C:10]([N:3]2[CH2:2][CH2:1][CH2:7][O:6][CH2:5][CH2:4]2)=[C:11]([CH:17]=[O:18])[C:12]([CH3:16])=[N:13]1 |f:0.1,4.5.6|

Inputs

Step One
Name
Quantity
28.2 g
Type
reactant
Smiles
C1CNCCOC1.Cl
Step Two
Name
Quantity
21.68 g
Type
reactant
Smiles
ClC1=C(C(=NN1C)C)C=O
Step Three
Name
Quantity
30 mL
Type
reactant
Smiles
CN(C)P(=O)(N(C)C)N(C)C
Step Four
Name
Quantity
59 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Six
Name
Quantity
50 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
at constant stirring and room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated at 80° C. for 50 h
Duration
50 h
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (3×100 mL)
WASH
Type
WASH
Details
The organic extracts were washed with water to weakly alkaline pH
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with sodium sulfate
CUSTOM
Type
CUSTOM
Details
The product was purified chromatographically using hexane/ethyl acetate mixture as eluent

Outcomes

Product
Name
Type
product
Smiles
CN1N=C(C(=C1N1CCOCCC1)C=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 18.7 g
YIELD: PERCENTYIELD 61%
YIELD: CALCULATEDPERCENTYIELD 61.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.